Source and Classification: Gamma-terpineol belongs to the monoterpene alcohol family, a class of organic compounds found naturally in various plant species. [, , ] It exists as one of the isomers of terpineol, alongside alpha- and beta-terpineol. []
Role in Scientific Research: Gamma-terpineol is a significant subject in various scientific disciplines. Its presence in essential oils contributes to the distinct aroma profiles of several plant species. [, ] This characteristic has led to its exploration for potential applications in the food and fragrance industries. [, , ] Additionally, researchers are investigating its potential antibacterial properties. [, ]
Synthesis Analysis
One method of gamma-terpineol synthesis involves the hydroxylation of limonene. This reaction utilizes limonene hydroxylase enzymes, requiring FAD and NADH as cofactors. [] The process yields a mixture of hydroxylated products, including gamma-terpineol, alongside other isomers like linalool, dihydrolinalool, perillyl alcohol, and alpha-terpineol. []
Chemical Reactions Analysis
The provided excerpts primarily focus on the synthesis of gamma-terpineol through limonene hydroxylation. Further details about other specific chemical reactions involving gamma-terpineol are not available in the provided text. []
Mechanism of Action
Aroma: Gamma-terpineol contributes significantly to the floral, fruity, green, and woody odor profiles of certain tea varieties and essential oils. [, ]
Applications
Food and Fragrance Industry: Gamma-terpineol is a crucial component contributing to the unique aroma profiles of various products: * Tea: It enhances the floral, fruity, green, and woody notes in certain tea varieties, significantly impacting their overall quality and appeal. [] * Green Olives: Gamma-terpineol, alongside other terpenes, is found in "Spanish style" Moroccan green olives, contributing to their characteristic aroma profile. []
Antibacterial Activity: Research suggests that essential oils rich in gamma-terpineol, among other components, exhibit antibacterial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumonia, and Pseudomonas aeruginosa. [] This discovery highlights its potential for developing novel antimicrobial agents.
Related Compounds
(Z)-3-Hexenal
Compound Description: (Z)-3-Hexenal is a volatile organic compound that contributes to the green and coriander/paraffin oil aromas found in both the fruit and oil of Moroccan green table olives [].
Relevance: While structurally distinct from gamma-terpineol, (Z)-3-hexenal shares a commonality as a key odorant in the complex aroma profile of Moroccan green olives []. This highlights the diverse chemical landscape contributing to the overall sensory experience of this food.
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is another significant volatile compound contributing to the characteristic aroma of Moroccan green olives. Similar to (Z)-3-hexenal, it contributes to the green and coriander/paraffin oil olfactory notes [].
Relevance: (E,E)-2,4-Decadienal, alongside (Z)-3-hexenal and gamma-terpineol, underscores the importance of aldehydes and terpenes in defining the sensory characteristics of this olive variety [].
(E,Z)-2,4-Decadienal
Compound Description: (E,Z)-2,4-Decadienal, a stereoisomer of (E,E)-2,4-decadienal, is also found in Moroccan green olives and contributes to their characteristic aroma profile [].
Relevance: The presence of both (E,E)-2,4-decadienal and (E,Z)-2,4-decadienal, along with gamma-terpineol, emphasizes the role of subtle structural variations in shaping the complex flavor profile of food. The varying concentrations and potential sensory differences of these isomers contribute to the overall olfactory experience [].
Guaiacol
Compound Description: Guaiacol is a phenolic compound identified in Moroccan green olives. Unlike the previously mentioned compounds, guaiacol is associated with an undesirable "bad olive" and phenolic aroma [].
Relevance: Guaiacol represents an example of a compound that negatively impacts the sensory quality of olives, in contrast to the desirable aromas of gamma-terpineol and the decadienal isomers []. This highlights the importance of understanding both desirable and undesirable compounds in food chemistry.
Methional
Compound Description: Methional, also known as 3-methylthiopropionaldehyde, is a volatile sulfur compound detected in the fruit extract of Moroccan green olives [].
α-Farnesene
Compound Description: α-Farnesene belongs to the terpene class of compounds and is found in the fruit extract of Moroccan green olives [].
Relevance: Both α-farnesene and gamma-terpineol are terpenes, highlighting the significance of this chemical class in contributing to the aroma profile of Moroccan green olives [].
trans-Nerolidol
Compound Description: trans-Nerolidol is a sesquiterpene alcohol found in the fruit extract of Moroccan green olives [].
Relevance: Similar to gamma-terpineol, trans-nerolidol contributes to the complex aroma profile of Moroccan green olives as a constituent of the terpene family [].
Nerol Acetate
Compound Description: Nerol acetate, an ester of nerol, is another terpene compound identified in the fruit extract of Moroccan green olives [].
Relevance: Nerol acetate, along with gamma-terpineol, showcases the diversity within the terpene family and their contribution to the olfactory properties of olives [].
Limonene
Compound Description: Limonene is a cyclic monoterpene widely recognized for its citrusy aroma. It is found in both Moroccan green olives [] and is a key compound involved in the metabolic pathway studied in Enterobacter cowanii 6L, where it is converted to various terpenes including gamma-terpineol [].
Relevance: The presence of limonene in both research contexts highlights its significance as a common terpene. In the context of E. cowanii 6L, limonene acts as a precursor to gamma-terpineol through a hydroxylation pathway, further emphasizing the interconnectedness of these compounds [].
α-Terpineol
Compound Description: α-Terpineol, a structural isomer of gamma-terpineol, is produced by Enterobacter cowanii 6L via the hydroxylation of limonene []. It is also a constituent of natural terpineol oil [].
Relevance: The presence of α-terpineol in both the metabolic pathway of E. cowanii 6L and natural terpineol oil, along with gamma-terpineol, emphasizes the close structural and biosynthetic relationships within the terpineol family [, ].
β-Terpineol
Compound Description: β-Terpineol, another isomer of gamma-terpineol, is also produced by E. cowanii 6L through limonene hydroxylation [] and is a component of natural terpineol oil [].
Relevance: Like α-terpineol, the presence of β-terpineol reinforces the close relationship among terpineol isomers. Their production from a common precursor, limonene, highlights the metabolic pathways leading to these structurally similar compounds [, ].
Linalool
Compound Description: Linalool, a monoterpene alcohol with a floral-citrus aroma, is found in the fruit extract of Moroccan green olives [] and is a product of limonene hydroxylation by E. cowanii 6L [].
Relevance: Linalool exemplifies the diverse range of compounds derived from limonene. Its presence in both olives and as a product of E. cowanii 6L, alongside gamma-terpineol, highlights the importance of terpenes in various biological contexts [, ].
β-Myrcene
Compound Description: β-Myrcene is a monoterpene found in the fruit extract of Moroccan green olives [].
Relevance: β-Myrcene, as a terpene present in Moroccan green olives, emphasizes the significance of this chemical class, alongside gamma-terpineol, in contributing to the aroma profile of this food [].
(Z,Z)-Farnesol
Compound Description: (Z,Z)-Farnesol, a sesquiterpene alcohol, is a major constituent of the essential oil derived from Dysphania graveolens [].
Relevance: While not directly involved in the same research context as gamma-terpineol, (Z,Z)-farnesol highlights the significance of sesquiterpenes, a class of compounds closely related to monoterpenes like gamma-terpineol, in the essential oil composition of Dysphania graveolens [].
Cadine-4,11-dien-15-ol
Compound Description: Cadine-4,11-dien-15-ol, a sesquiterpene alcohol, is found in the essential oil of Dysphania graveolens [].
Relevance: Cadine-4,11-dien-15-ol further exemplifies the presence of sesquiterpenes, structurally related to monoterpenes like gamma-terpineol, in the essential oil profile of Dysphania graveolens [].
Phytol
Compound Description: Phytol is an acyclic diterpene alcohol identified as a major constituent of the essential oil extracted from the green variety of Dysphania ambrosioides [].
Relevance: Phytol represents another class of terpenes, the diterpenes, which are closely related to gamma-terpineol (a monoterpene). This highlights the diverse array of terpenes found in essential oils and their potential biological activities [].
Ascaridol
Compound Description: Ascaridol is a bicyclic monoterpene endoperoxide found in high amounts in the essential oil of Dysphania ambrosioides [].
Relevance: Ascaridol, being a monoterpene like gamma-terpineol, showcases the diversity within this chemical class. Its presence as a major constituent in Dysphania ambrosioides emphasizes the varying biological roles of monoterpenes [].
Carvacrol
Compound Description: Carvacrol is a monoterpenoid phenol known for its strong, pungent aroma. It is a major component of the essential oils obtained from both varieties of Dysphania ambrosioides (green and purple) [] and is a key constituent in essential oils extracted from Thymus kotschyanus and Thymus persicus [].
Relevance: Carvacrol, as a monoterpenoid like gamma-terpineol, exemplifies the presence and potential biological activity of this chemical class in various plant species. Its antimicrobial properties contribute to the overall bioactivity of these essential oils [, ].
p-Cymene
Compound Description: p-Cymene, also known as 4-isopropyltoluene, is a naturally occurring aromatic hydrocarbon. It is a major component of the headspace of Dysphania ambrosioides [], a significant component of Thymus persicus oil [], and is identified as a compound in the heavy cut of terpineol production, originating from terpinene oil [].
Relevance: p-Cymene, though structurally distinct from gamma-terpineol, highlights the presence of aromatic compounds in essential oils and plant extracts alongside terpenes. Its occurrence in the heavy cut of terpineol production suggests a potential link in the industrial processing of terpenes [, , ].
Eucalyptol
Compound Description: Eucalyptol, also known as 1,8-cineole, is a monoterpenoid oxide known for its characteristic camphor-like odor. It is a major component of the headspace of Dysphania graveolens [] and is found in natural terpineol oil [].
Relevance: Eucalyptol, as a monoterpenoid like gamma-terpineol, demonstrates the presence of this chemical class in diverse plant species. Its contribution to the aroma profile of both Dysphania graveolens and natural terpineol oil showcases its significance as a volatile compound [, ].
γ-Terpinene
Compound Description: γ-Terpinene is a cyclic monoterpene and is a major volatile component in the headspace of Dysphania graveolens [].
Relevance: γ-Terpinene, as a monoterpene, further emphasizes the significance of this chemical class in contributing to the aroma profile of Dysphania graveolens, similar to the role of gamma-terpineol in other plant species [].
α-Terpinene
Compound Description: α-Terpinene, another cyclic monoterpene, is a major volatile compound identified in the headspace of both Dysphania graveolens and Dysphania ambrosioides [].
Relevance: α-Terpinene, similar to gamma-terpineol, belongs to the monoterpene family and emphasizes the importance of this chemical class in shaping the aroma profiles of various plant species [].
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2-Phenylpropyl butyrate, also known as fema 2891, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Phenylpropyl butyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenylpropyl butyrate has been primarily detected in urine. Within the cell, 2-phenylpropyl butyrate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Phenylpropyl butyrate has a sweet, apricot, and fruity taste.